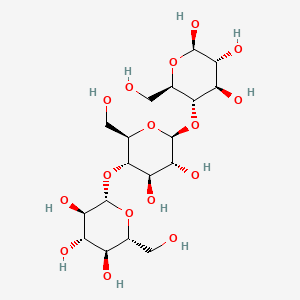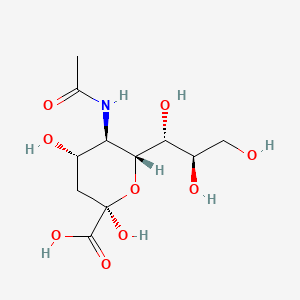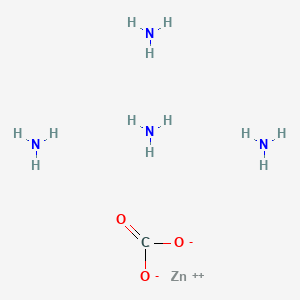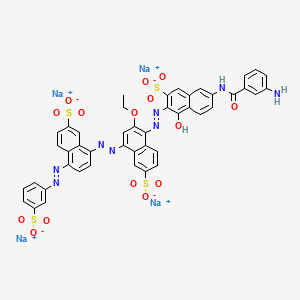
Acide 3-(4-méthyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoïque
Vue d'ensemble
Description
3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring, with a propanoic acid substituent at the 2-position and a methyl group at the 4-position. The presence of a carbonyl group at the 3-position of the pyrazine ring adds to its chemical reactivity and potential biological activity.
Applications De Recherche Scientifique
3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3,4-dihydroquinoxalin-2-ones, have been reported to exhibit potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It is likely that the compound interacts with its targets to induce changes that contribute to its potential therapeutic properties .
Biochemical Pathways
Given its potential antiviral and anti-inflammatory activities, it may be involved in pathways related to immune response and inflammation .
Result of Action
Given its potential antiviral and anti-inflammatory activities, it may modulate immune response and inflammation at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can modulate various cellular processes, including apoptosis and inflammation. Additionally, 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can bind to specific receptors on cell surfaces, altering signal transduction pathways .
Cellular Effects
The effects of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid on cells are multifaceted. It has been observed to influence cell proliferation, differentiation, and apoptosis. In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Furthermore, 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . It also modulates gene expression, leading to changes in the levels of various proteins involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . This compound also interacts with DNA and RNA, affecting gene transcription and translation . Additionally, 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes . These changes can influence the compound’s efficacy and toxicity in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, while toxicity continues to increase .
Metabolic Pathways
3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which convert it into various metabolites . These metabolites can have different biological activities and can be further processed by conjugation reactions, such as glucuronidation and sulfation . The compound can also affect metabolic flux, altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The compound can also be distributed to different tissues, with higher concentrations observed in the liver and kidneys .
Subcellular Localization
The subcellular localization of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is crucial for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct it to specific organelles, where it can exert its effects . For example, in the nucleus, it can interact with DNA and transcription factors, while in the mitochondria, it can influence energy metabolism and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by treatment with trifluoroacetic acid to yield the desired quinoxalin-2-one structure . Another approach includes the Michael addition/cyclization cascade, which allows for the formation of the quinoxaline core through a series of nucleophilic addition and cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carbonyl group at the 3-position can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group can yield dihydroquinoxaline derivatives.
Substitution: The methyl group at the 4-position can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid: This compound shares a similar quinoline core structure but differs in the position and nature of the substituents.
3-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)propanoic acid: This compound has a propyl group instead of a methyl group at the 4-position, leading to different chemical and biological properties.
Uniqueness
3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
3-(4-methyl-3-oxoquinoxalin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-10-5-3-2-4-8(10)13-9(12(14)17)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXBAXULUJSRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933873 | |
| Record name | 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501-38-8 | |
| Record name | 1501-38-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanol, 2-[[2-chloro-4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1617830.png)

![[4-[[4-(diethylamino)phenyl][4-[(4-ethoxyphenyl)amino]-1-naphthyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride](/img/structure/B1617835.png)
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B1617836.png)





